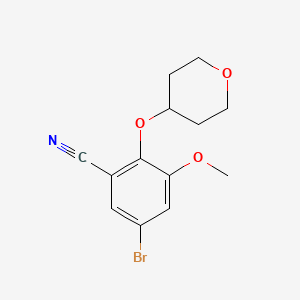

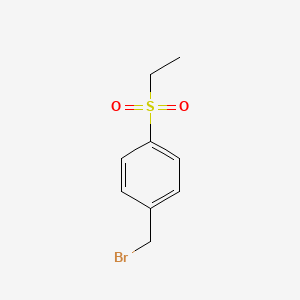

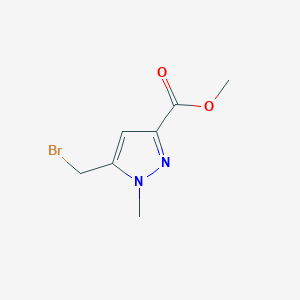

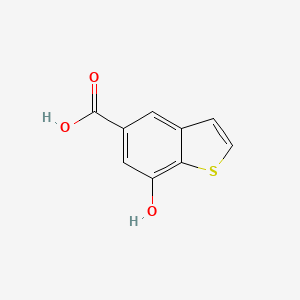

![molecular formula C7H5N3O2 B1376439 1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid CAS No. 1140239-98-0](/img/structure/B1376439.png)

1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid

Overview

Description

1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid is a heterocyclic compound . It has a molecular weight of 163.14 . The compound is a pale-yellow to yellow-brown solid .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been reported in several studies . One method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst . This method provided the desired products with moderate to good yields .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole and a pyridine ring . It presents two possible tautomeric forms: the 1H- and 2H-isomers .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[3,4-b]pyridine derivatives often involve a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 163.14 .Scientific Research Applications

Synthesis and Biomedical Applications

1H-Pyrazolo[3,4-b]pyridines, closely related to 1H-Pyrazolo[3,4-c]pyridine-7-carboxylic acid, have been synthesized and used in various biomedical applications. These compounds present two tautomeric forms and have been utilized in more than 300,000 configurations, highlighting their versatility in medical research and development (Donaire-Arias et al., 2022).

Potential as Anticancer Agents

Organometallic complexes of 1H-pyrazolo[3,4-b]pyridines have been synthesized, showcasing their potential as anticancer agents. These compounds, known for their ability to inhibit cyclin-dependent kinases (Cdks), have been characterized and evaluated for their cytotoxicity and cell cycle effects in human cancer cells (Stepanenko et al., 2011).

Development as Human Peroxisome Proliferator-Activated Receptor Agonists

1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives have been developed as agonists for human peroxisome proliferator-activated receptor alpha (hPPARα). These derivatives have shown effectiveness in reducing elevated plasma triglyceride levels in animal models, indicating their potential in treating metabolic disorders (Miyachi et al., 2019).

Library of Fused Pyridine-4-Carboxylic Acids

A library of fused pyridine-4-carboxylic acids, including pyrazolo[3,4-b]pyridines, has been generated. These libraries have been used for combinatorial transformations and heterocyclizations, contributing to the development of new compounds in pharmaceutical research (Volochnyuk et al., 2010).

Vibrational Spectra and Structural Investigations

The vibrational spectra and structural properties of pyrazolo[3,4-b]pyridine derivatives have been extensively studied. These studies provide a deeper understanding of their molecular structure and tautomerism, essential for their application in medicinal chemistry (Bahgat et al., 2009).

Synthesis for Large Scale Preparation

Methods for the synthesis of 1H-Pyrazolo[3,4-b] pyridine have been developed with advantages such as low cost and environmental friendliness, making them feasible for large-scale preparation. This increases the accessibility of these compounds for broader scientific research (Huang Bin & Zha Zhenglin, 2011).

Mechanism of Action

Target of Action

1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid is a heterocyclic compound Pyrazolo-pyridine derivatives have been known to interact with various biological targets due to their structural similarity with purine bases adenine and guanine .

Mode of Action

It’s known that the pyrazolo-pyridine derivatives can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The interaction of these compounds with their targets can lead to various biochemical changes.

Biochemical Pathways

Given the structural similarity of pyrazolo-pyridine derivatives with purine bases, it’s plausible that they may interact with pathways involving these bases .

Result of Action

Given the structural similarity of pyrazolo-pyridine derivatives with purine bases, it’s plausible that they may have significant effects at the molecular and cellular levels .

Safety and Hazards

Future Directions

Pyrazolo[3,4-b]pyridines, including 1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid, have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . They have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity , indicating potential for further exploration and development in pharmaceutical applications .

Biochemical Analysis

Biochemical Properties

1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with a range of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are involved in cell signaling pathways . Additionally, this compound can bind to specific proteins, altering their conformation and activity. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s biochemical properties.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. These changes can affect cellular processes such as proliferation, differentiation, and apoptosis, highlighting the compound’s potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to target biomolecules, such as enzymes or receptors, leading to inhibition or activation . This binding can result in conformational changes that alter the activity of the target molecule. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound’s stability and degradation can impact its long-term effects on cellular function . For example, this compound may degrade into inactive metabolites over time, reducing its efficacy. Additionally, prolonged exposure to the compound can lead to adaptive cellular responses, such as upregulation of detoxifying enzymes or changes in cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibition of disease-related pathways or promotion of beneficial cellular processes . At high doses, this compound can cause toxic or adverse effects, including cellular damage or disruption of normal physiological functions. These threshold effects highlight the importance of dose optimization in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. These metabolic processes can affect the compound’s bioavailability, efficacy, and toxicity. Additionally, this compound may influence metabolic flux and metabolite levels, further impacting cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity . The compound can be transported by specific transporters or binding proteins, which facilitate its uptake and localization. Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm or nucleus, where it exerts its effects. The distribution of the compound can also be influenced by factors such as tissue perfusion and cellular uptake mechanisms.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function . The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, the compound may be directed to the nucleus, where it can interact with nuclear proteins and modulate gene expression.

Properties

IUPAC Name |

1H-pyrazolo[3,4-c]pyridine-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-7(12)6-5-4(1-2-8-6)3-9-10-5/h1-3H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSCQBSMPWSLCEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1C=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1140239-98-0 | |

| Record name | 1H-Pyrazolo[3,4-c]pyridine-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.